molecular formula C24H19N5OS B12447670 (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12447670
M. Wt: 425.5 g/mol
InChI Key: CZZXIUOQLRNXHX-UHFFFAOYSA-N
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Description

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a pyrazolone core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolone core, followed by the introduction of the thiazole and naphthalene moieties through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H19N5OS

Molecular Weight

425.5 g/mol

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(naphthalen-2-yldiazenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H19N5OS/c1-15-7-9-18(10-8-15)21-14-31-24(25-21)29-23(30)22(16(2)28-29)27-26-20-12-11-17-5-3-4-6-19(17)13-20/h3-14,28H,1-2H3

InChI Key

CZZXIUOQLRNXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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